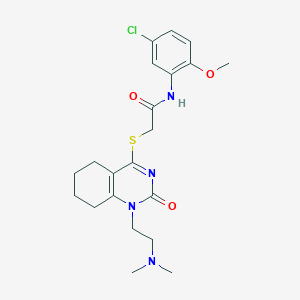
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C21H27ClN4O3S and its molecular weight is 450.98. The purity is usually 95%.
BenchChem offers high-quality N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolism and Carcinogenic Pathways
This compound, related to chloroacetamide herbicides, is studied for its metabolism and potential carcinogenicity. In rats, similar herbicides have been linked to various tumors, suggesting a complex metabolic activation pathway leading to a DNA-reactive product. Human and rat liver microsomes metabolize these compounds differently, indicating species-specific pathways. This research emphasizes the importance of understanding metabolic pathways in drug safety and development (Coleman et al., 2000).
Synthesis and Antihistaminic Activity
The synthesis of similar acetamides with an N-heteryl moiety explores potential antihistaminic properties. By modifying structural and electronic features, these compounds have shown varying degrees of antihistaminic activity. This highlights the compound's potential in developing new antihistamines (Rao & Reddy, 1994).
Antimalarial Activity
Research into similar quinazoline derivatives has shown promising results against malaria. These compounds, tested against resistant strains of Plasmodium berghei, have demonstrated excellent activity, suggesting potential in malaria treatment. This underscores the compound's utility in antimalarial drug research (Werbel et al., 1986).
Antimicrobial Properties
The compound's structural relatives have been studied for their antimicrobial activities. New synthesized compounds show significant antibacterial and antifungal effects, indicating the potential for developing new antimicrobial agents (Desai et al., 2007).
Inhibition of Thymidylate Synthase
N10-propargylquinazoline antifolates, structurally similar to the compound , are studied for their inhibition of thymidylate synthase, an important target in cancer therapy. These compounds have shown potential as anticancer agents, contributing to the understanding of new therapeutic pathways (Marsham et al., 1989).
Analgesic and Anti-Inflammatory Applications
Research into quinazolinyl acetamides, similar in structure, has shown potential analgesic and anti-inflammatory activities. These compounds, compared to standard drugs like diclofenac sodium, offer a new avenue for pain and inflammation management (Alagarsamy et al., 2015).
properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[[1-[2-(dimethylamino)ethyl]-2-oxo-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27ClN4O3S/c1-25(2)10-11-26-17-7-5-4-6-15(17)20(24-21(26)28)30-13-19(27)23-16-12-14(22)8-9-18(16)29-3/h8-9,12H,4-7,10-11,13H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRIWDJLSRRCHRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C2=C(CCCC2)C(=NC1=O)SCC(=O)NC3=C(C=CC(=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-chloro-2-methoxyphenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-fluorophenyl)-3-methyl-6-phenylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2685820.png)


![2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-4H-furo[3,2-c]chromen-4-one](/img/structure/B2685823.png)
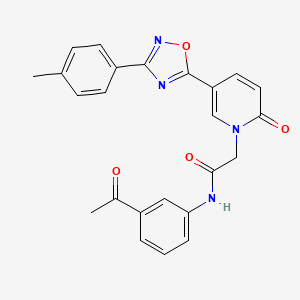
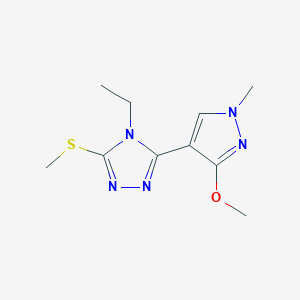

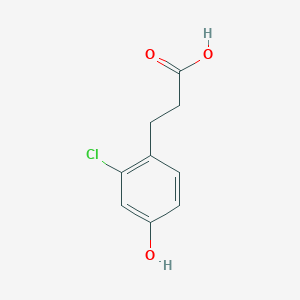
![N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2685832.png)
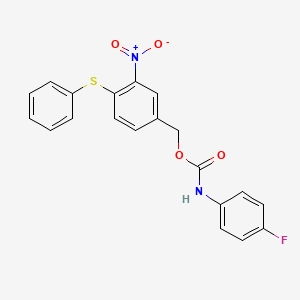

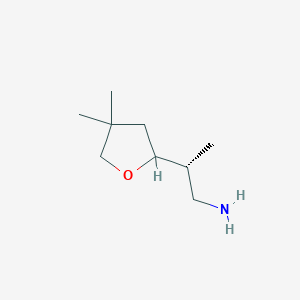
![2-((9-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2685839.png)